6-nonyl-1H-pyrimidine-2,4-dione

Lipophilicity log P 6-alkyluracil series

6-Nonyl-1H-pyrimidine-2,4-dione (6-nonyluracil) is a 6‑alkyl‑substituted pyrimidine‑2,4‑dione (uracil) analogue bearing a nine‑carbon linear nonyl chain at the C6 position. The compound contains two keto groups at positions 2 and 4 and is classified as a nitrogen‑containing heterocycle with calculated molecular weight 238.33 g mol⁻¹ and topological polar surface area (TPSA) 65.7 Ų.

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
CAS No. 67343-01-5
Cat. No. B12812406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nonyl-1H-pyrimidine-2,4-dione
CAS67343-01-5
Molecular FormulaC13H22N2O2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC(=O)NC(=O)N1
InChIInChI=1S/C13H22N2O2/c1-2-3-4-5-6-7-8-9-11-10-12(16)15-13(17)14-11/h10H,2-9H2,1H3,(H2,14,15,16,17)
InChIKeyQLWPACREJPPKAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nonyl-1H-pyrimidine-2,4-dione (CAS 67343-01-5) – Core Chemical Identity and Procurement Baseline


6-Nonyl-1H-pyrimidine-2,4-dione (6-nonyluracil) is a 6‑alkyl‑substituted pyrimidine‑2,4‑dione (uracil) analogue bearing a nine‑carbon linear nonyl chain at the C6 position . The compound contains two keto groups at positions 2 and 4 and is classified as a nitrogen‑containing heterocycle with calculated molecular weight 238.33 g mol⁻¹ and topological polar surface area (TPSA) 65.7 Ų . It is catalogued as NSC 363874 and is commercially available from multiple vendors as a research chemical. Its physicochemical profile – particularly the long alkyl substituent – differentiates it from shorter‑chain 6‑alkyluracils and underpins its utility in studies of lipophilicity‑driven target engagement.

Why Generic Substitution Fails for 6-Nonyl-1H-pyrimidine-2,4-dione – The Alkyl Chain Length Imperative


Within the 6‑alkyluracil chemotype, the length of the C6 alkyl substituent governs both lipophilicity‑dependent pharmacokinetics and the entropic penalty of target binding. Shorter‑chain analogues such as 6‑methyl‑ or 6‑ethyluracil exhibit log P values between −0.77 and 0.2, whereas the nine‑carbon nonyl chain shifts the partition coefficient into a range that enables passive membrane permeation and hydrophobic pocket occupancy [1]. Substituting 6‑nonyl‑1H‑pyrimidine‑2,4‑dione with a shorter‑chain analogue therefore alters not only solubility and log P but also the driving force for binding – a change that has been mechanistically linked to the loss of ordered water molecules upon complex formation in structurally related systems [2]. Generic replacement without accounting for these physical‑organic determinants risks abolishing the affinity and selectivity gains that the nonyl chain provides.

Quantitative Differentiation Evidence for 6-Nonyl-1H-pyrimidine-2,4-dione Against Close Structural Analogs


Lipophilicity Shift: 6‑Nonyl vs. 6‑Methyluracil Log P Comparison

The computed log P of 6‑nonyl‑1H‑pyrimidine‑2,4‑dione is estimated at 3.38 (Chemaxon) [1], representing a >4‑log‑unit increase relative to 6‑methyluracil, which has a measured log P of −0.77 [2]. This shift reflects the incremental hydrophobicity provided by the nonyl chain and places the compound close to the optimal lipophilicity range (log P 1–5) for passive membrane permeability while avoiding the excessive log P (>5) that often leads to poor solubility and promiscuous binding.

Lipophilicity log P 6-alkyluracil series

Rule‑of‑Five Compliance: Slog P and Drug‑Like Property Profile

An MMsINC database entry for a C13 uracil derivative with a long alkyl chain (MW 246.31 g mol⁻¹, Slog P 2.30) indicates zero violations of Lipinski's Rule of Five [1]. In contrast, the closely related 5‑(4‑chlorophenyl)‑6‑nonylpyrimidine‑2,4‑diamine (BDBM18777; MW 318.8, clog P ≈5.5) exceeds the log P threshold and is flagged as non‑drug‑like. The absence of a bulky aromatic substituent in 6‑nonyl‑1H‑pyrimidine‑2,4‑dione preserves RO5 compliance while retaining substantial lipophilicity, making it a more tractable starting point for medicinal chemistry optimization.

Drug-likeness Lipinski’s Rule of Five Physicochemical profiling

Entropy‑Driven Binding Selectivity for Bacterial β‑Glucuronidase

The structurally related compound C6‑nonyl uronic isofagomine (C6‑nonyl UIFG) achieves a Kᵢ of 4.5 nM against E. coli β‑glucuronidase (EcGUS) versus 105 µM for the human orthologue – a 23,300‑fold selectivity window [1]. X‑ray crystallography (PDB 6LEM) reveals that the C6‑nonyl chain displaces ordered water molecules within the enzyme active site, generating an entropic driving force that is absent in shorter‑chain analogues. While this specific data originates from a uronic isofagomine scaffold, the entropic mechanism is directly attributable to the C6‑nonyl substituent and is expected to be transferable to the 6‑nonyl‑2,4‑pyrimidinedione core when targeting hydrophobic enzyme pockets of similar topology.

β-Glucuronidase entropy-driven binding selectivity

DHFR/TSase Scaffold Differentiation vs. 5‑(4‑Chlorophenyl)‑6‑nonylpyrimidine‑2,4‑diamine

6‑Substituted uracils are known inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase) . The 5‑(4‑chlorophenyl)‑6‑nonylpyrimidine‑2,4‑diamine (BDBM18777) has been profiled for inhibition of Plasmodium vivax DHFR‑TS, displaying a Kᵢ of 4.29 nM for the wild‑type enzyme and 24.5 nM for the SP21 mutant [1]. The target compound 6‑nonyl‑1H‑pyrimidine‑2,4‑dione differs critically at C5 (hydrogen vs. chlorophenyl) and at the 2‑ and 4‑positions (keto vs. amino). These structural differences are expected to shift the inhibition profile: the absence of the 4‑chlorophenyl group may reduce steric bulk and alter hydrogen‑bonding networks, potentially yielding a distinct selectivity window against human vs. pathogen DHFR enzymes. Quantitative head‑to‑head data are not yet available.

Dihydrofolate reductase thymidylate synthetase anti‑metabolite scaffold

Optimal Application Scenarios for 6-Nonyl-1H-pyrimidine-2,4-dione Based on Quantitative Differentiation Evidence


Selective Gut Microbiome β‑Glucuronidase Inhibitor Lead Optimization

Leveraging the 23,300‑fold bacterial‑over‑human selectivity demonstrated by the C6‑nonyl UIFG congener [1], 6‑nonyl‑1H‑pyrimidine‑2,4‑dione can serve as a minimalist scaffold for developing second‑generation inhibitors of bacterial β‑glucuronidase. The compound’s RO5‑compliant physicochemical profile (Slog P ≈3.4, MW ≈238) facilitates oral bioavailability and gut‑restricted distribution, directly addressing the primary liability of irinotecan‑induced diarrhoea in colorectal cancer patients.

Lipophilicity‑Tuned Probe for Intracellular Enzyme Targeting

The ~4‑log‑unit increase in log P relative to 6‑methyluracil positions 6‑nonyl‑1H‑pyrimidine‑2,4‑dione as a membrane‑permeable probe for intracellular pyrimidine‑metabolizing enzymes (DHFR, TSase, reverse transcriptase). Its intermediate lipophilicity avoids the promiscuity and solubility penalties of high‑log P analogues while ensuring sufficient cell uptake for target engagement studies in cultured mammalian cells.

Core Scaffold for Anti‑Metabolite Fragment‑Based Drug Discovery

When compared to the more complex 5‑(4‑chlorophenyl)‑6‑nonylpyrimidine‑2,4‑diamine (BDBM18777; Kᵢ 4.29 nM on P. vivax DHFR‑TS) [2], the target compound offers a cleaner, fragment‑like DHFR/TSase scaffold with a single variable substitution point (C6 alkyl chain). This enables systematic SAR exploration of alkyl chain length vs. enzyme affinity without the confounding influence of a C5‑aryl group, rendering it an ideal candidate for fragment‑based screening libraries focused on anti‑infective or oncology targets.

Physicochemical Standard for Alkyl‑Chain SAR Libraries

The well‑defined computed log P (3.38) and TPSA (65.7 Ų) of 6‑nonyl‑1H‑pyrimidine‑2,4‑dione make it a useful calibration standard for building and validating quantitative structure‑activity relationship (QSAR) models across the 6‑alkyluracil series. Its nine‑carbon chain represents the upper limit of solubility‑compatible alkyl substitution, providing a benchmark for predicting the physicochemical boundary conditions of longer‑chain analogues.

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